Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate is a complex organic compound that features a benzothiophene core, a trifluoropropanoate group, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate likely involves multiple steps, including:
- Formation of the benzothiophene core.
- Introduction of the trifluoropropanoate group.
- Functionalization with the carbamoyl and formamido groups.
Industrial Production Methods
Industrial production methods would typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and robust reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions could target the carbamoyl or formamido groups.
Substitution: The trifluoropropanoate group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infections.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate: can be compared with other benzothiophene derivatives, trifluoropropanoate compounds, and carbamoyl/formamido functionalized molecules.
Uniqueness
Structural Features: The combination of a benzothiophene core with trifluoropropanoate and carbamoyl/formamido groups is unique and may confer specific biological activities.
Biological Activity: Its unique structure may result in distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21ClF3N3O4S |
---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C21H21ClF3N3O4S/c1-2-32-19(31)20(21(23,24)25,27-17(30)11-6-5-7-12(22)10-11)28-18-15(16(26)29)13-8-3-4-9-14(13)33-18/h5-7,10,28H,2-4,8-9H2,1H3,(H2,26,29)(H,27,30) |
InChI Key |
BLZZKCBRGHSUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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